

Unveiling the Selectivity of BMS-986202: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: BMS-986202
CAS No.: 1771691-34-9
Cat. No.: B8144625

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For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of **BMS-986202**'s performance against other Janus kinase (JAK) family members, supported by available experimental data and methodologies.

BMS-986202 is a potent and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family of non-receptor tyrosine kinases. It exhibits a high degree of selectivity by binding to the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase. This mechanism of action is a key differentiator from many other JAK inhibitors that target the more conserved ATP-binding site in the kinase (JH1) domain.

Quantitative Selectivity Profile

While direct, side-by-side comparative IC₅₀ values for **BMS-986202** against all four JAK kinases (JAK1, JAK2, JAK3, and TYK2) in a single published study are not readily available, the existing data strongly supports its remarkable selectivity for TYK2.

BMS-986202 binds to the TYK2 JH2 domain with high affinity.[1][2] The reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for this interaction are detailed in the table below. For the other JAK family members, it is consistently reported that **BMS-986202** is "remarkably selective," implying significantly weaker inhibition.[1][2]

To provide a quantitative perspective on the expected level of selectivity for a TYK2 JH2 inhibitor from the same chemical series, data for the closely related compound, deucravacitinib (BMS-986165), is included for reference. Deucravacitinib, like **BMS-986202**, is a selective allosteric TYK2 inhibitor. In in vitro kinase binding assays, deucravacitinib showed minimal to no activity against JAK1, JAK2, and JAK3 (IC50 > 10 μ M).[3] Cellular signaling assays demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.

Kinase Target	BMS-986202 IC50 (nM)	BMS-986202 Ki (nM)	Deucravacitinib (BMS-986165) IC50 (nM) - Reference
TYK2 (JH2 Domain)	0.19	0.02	0.2 (probe displacement assay)
JAK1	Not publicly available	Not publicly available	>10,000 (in vitro kinase binding assay)
JAK2	Not publicly available	Not publicly available	>10,000 (in vitro kinase binding assay)
JAK3	Not publicly available	Not publicly available	>10,000 (in vitro kinase binding assay)

Experimental Protocols

The determination of JAK kinase selectivity is typically performed using a combination of biochemical and cellular assays. Below is a detailed methodology for an in vitro whole blood assay, a robust method for assessing functional selectivity in a physiologically relevant environment, based on protocols used for the characterization of selective TYK2 inhibitors like deucravacitinib.

In Vitro Whole Blood Assay for JAK Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cytokine-induced signaling pathways mediated by different JAK combinations in human whole blood.

Principle: Whole blood is stimulated with specific cytokines to activate distinct JAK-STAT signaling pathways. The phosphorylation of downstream STAT proteins or the production of a downstream cytokine is measured as the endpoint. The ability of the test compound to inhibit this response is quantified.

Materials:

- Freshly drawn human whole blood from healthy donors.
- Test compound (e.g., **BMS-986202**) dissolved in a suitable solvent (e.g., DMSO).
- Cytokine stimulants:
 - For TYK2/JAK2 pathway: Interleukin-12 (IL-12)
 - For JAK1/JAK3 pathway: Interleukin-2 (IL-2)
 - For JAK2/JAK2 pathway: Thrombopoietin (TPO)
- Detection reagents (e.g., specific antibodies for phospho-STAT proteins for flow cytometry or ELISA kits for cytokine measurement).
- Assay plates (e.g., 96-well plates).
- Incubator, centrifuge, flow cytometer, or ELISA plate reader.

Procedure:

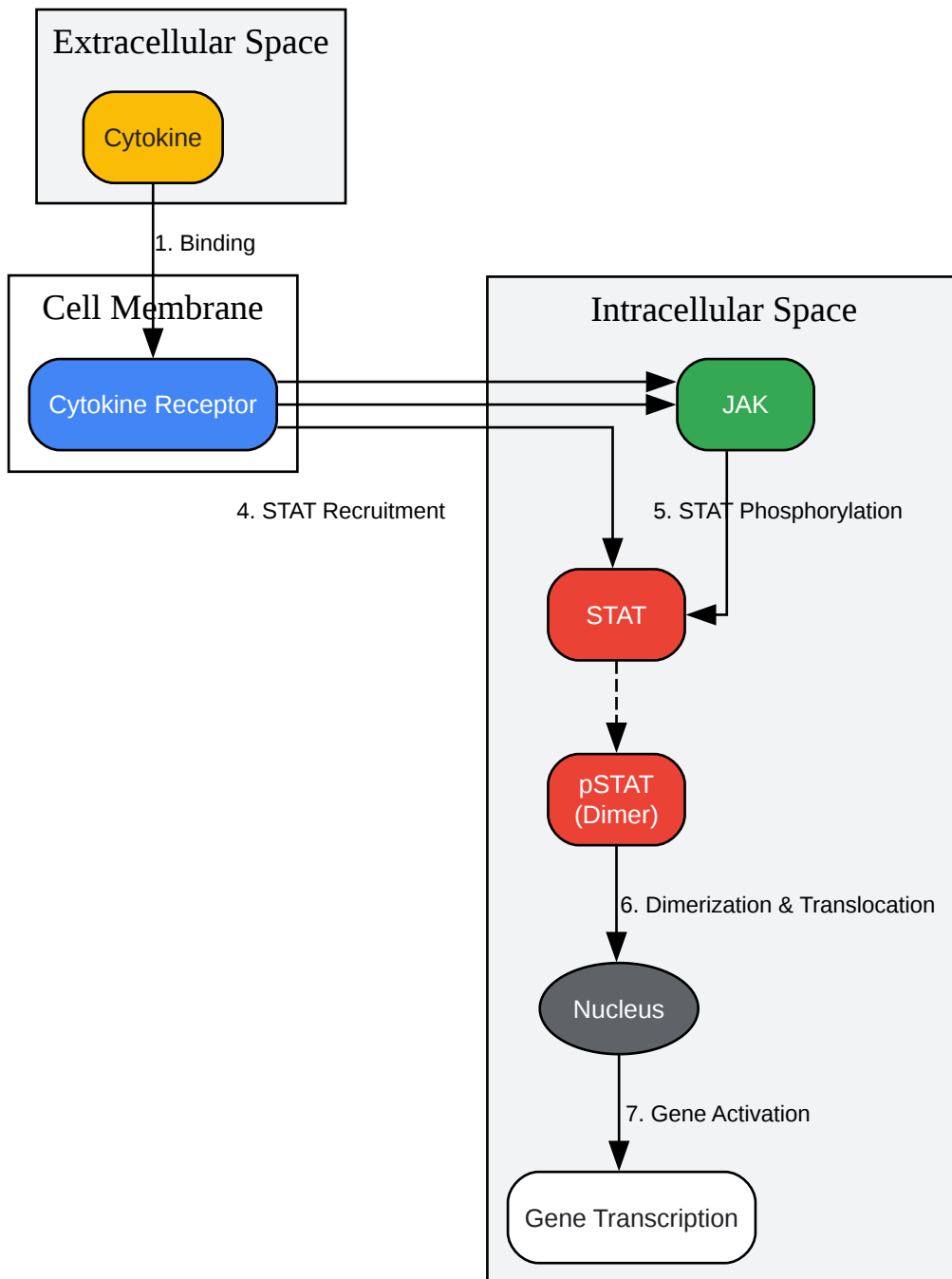
- **Compound Preparation:** Prepare a serial dilution of the test compound in the appropriate solvent.
- **Assay Setup:**

- Dispense whole blood into the wells of the assay plate.
- Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 60 minutes) at 37°C.
- Cytokine Stimulation:
 - Add the specific cytokine stimulant to the designated wells to initiate the signaling cascade.
 - Incubate for a defined period (e.g., 15-30 minutes for STAT phosphorylation, or several hours for cytokine production) at 37°C.
- Signal Detection:
 - For Phospho-STAT Endpoint (Flow Cytometry):
 - Lyse red blood cells and fix the remaining cells.
 - Permeabilize the cells to allow intracellular staining.
 - Stain with fluorescently labeled antibodies specific for the phosphorylated STAT protein of interest (e.g., pSTAT4 for IL-12 stimulation, pSTAT5 for IL-2 stimulation, pSTAT3 for TPO stimulation).
 - Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations (e.g., T cells, platelets).
 - For Cytokine Production Endpoint (ELISA):
 - Centrifuge the plates to separate plasma.
 - Collect the plasma supernatant.
 - Measure the concentration of the downstream cytokine (e.g., IFN- γ for IL-12 stimulation) using a specific ELISA kit according to the manufacturer's instructions.
- Data Analysis:

- Calculate the percent inhibition of the cytokine-induced response for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

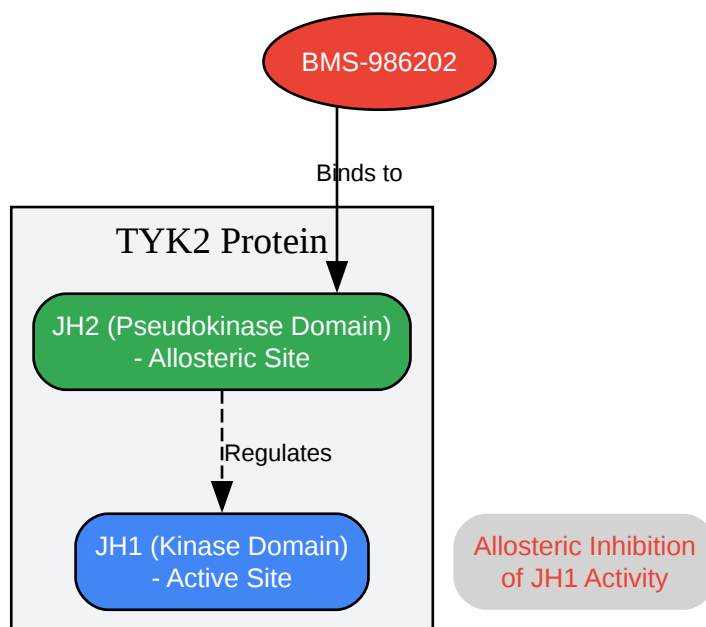
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of action of **BMS-986202**, and a generalized workflow for determining its kinase selectivity.



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JAK-STAT Signaling Pathway



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Mechanism of Action of **BMS-986202**



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Kinase Selectivity Experimental Workflow

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- [3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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